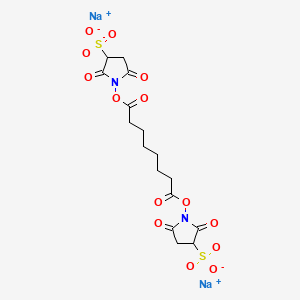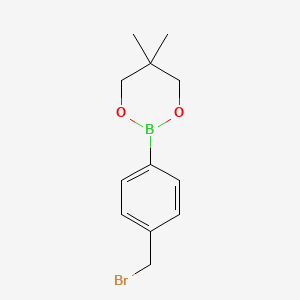
(4-Allylmorpholin-2-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Allylmorpholin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of an allyl group attached to the morpholine ring, which is further linked to a methanamine group The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Allylmorpholin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the morpholine derivative is treated with an allyl halide under basic conditions.
Attachment of the Methanamine Group:
Formation of the Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: (4-Allylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Saturated morpholine derivatives.
Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
(4-Allylmorpholin-2-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (4-Allylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The allyl group allows the compound to interact with enzymes and receptors through covalent bonding or non-covalent interactions. The methanamine group can form hydrogen bonds with target proteins, enhancing binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
- (4-Benzylmorpholin-2-yl)methanamine dihydrochloride
- (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride
- (4-Acetyl-2-morpholinyl)methylamine dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the morpholine ring. While (4-Allylmorpholin-2-yl)methanamine dihydrochloride has an allyl group, the similar compounds have benzyl, isobutyl, or acetyl groups.
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, the allyl group in this compound makes it more prone to undergo oxidation and reduction reactions compared to its benzyl or acetyl counterparts.
- Applications: The unique structural features of this compound make it suitable for specific applications in medicinal chemistry and organic synthesis, where the allyl group plays a crucial role in its biological activity and reactivity.
属性
IUPAC Name |
(4-prop-2-enylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-3-10-4-5-11-8(6-9)7-10;;/h2,8H,1,3-7,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDQBIQOGKSMRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)




